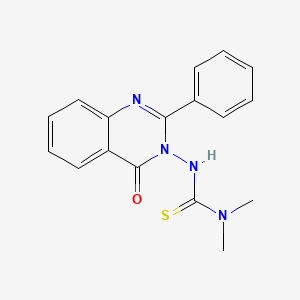

N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea typically involves the reaction of 4-oxo-2-phenyl-3(4H)-quinazolinone with N,N-dimethylthiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis involves several critical steps:

Key Reaction Conditions :

-

Temperature : Reflux conditions (e.g., ethanol, DMF) are common for condensation and coupling steps .

-

Catalysts : Triethylamine or K₂CO₃ may accelerate reactions .

Characterization and Spectral Data

The compound is characterized using:

3.1 Molecular Formula and Weight

-

Molecular Formula : C₂₂H₂₆N₄OS (derived from analogous structures ).

-

Molecular Weight : ~394 g/mol (similar to PubChem CID 3059842 ).

3.2 Spectroscopic Analysis

-

IR Spectroscopy :

-

¹H NMR :

Research Findings

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea as an anticancer agent. The compound has been synthesized and evaluated for its biological activity against various cancer cell lines.

Synthesis and Testing

The synthesis of this compound involves the reaction of 4-(2-methyl-4-oxo-3-quinazolinyl)-aniline with thiourea derivatives, yielding products that have been tested for their cytotoxic effects. For example, a study demonstrated that derivatives of thiourea exhibited significant inhibitory activity against MDA-MB-231 breast cancer cells using the MTT assay, with some compounds showing IC50 values as low as 0.51 µM .

Case Study: Anticancer Evaluation

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.51 | |

| Compound B | K562 (Leukemia) | 0.75 | |

| Compound C | Other Tumor Lines | Varied |

These findings suggest that minor modifications to the structure of this compound can enhance its anticancer properties, making it a promising candidate for further development in cancer therapeutics.

Antimicrobial Properties

In addition to its anticancer applications, this compound has also been investigated for its antimicrobial properties. Compounds containing thiourea moieties have shown promise against various bacterial strains, indicating their potential use in treating infections .

Pharmacological Insights

The pharmacological profile of this compound suggests a broad spectrum of activity due to its structural characteristics:

Key Pharmacological Activities

- Anticancer : Significant activity against breast and leukemia cancer cell lines.

- Antimicrobial : Effective against several bacterial strains.

These activities are attributed to the compound's ability to interact with biological targets at the molecular level, leading to alterations in cellular functions that inhibit tumor growth and microbial proliferation.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

4-oxo-2-phenyl-3(4H)-quinazolinone: A precursor in the synthesis of N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea.

N,N-dimethylthiourea: Another precursor used in the synthesis.

Quinazolinone derivatives: A broader class of compounds with similar structural features and diverse biological activities.

Uniqueness

N,N-dimethyl-N’-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiourea moiety and quinazolinone ring system make it a versatile compound for various applications in scientific research and industry.

Biological Activity

N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea is a synthetic compound categorized under thioureas, characterized by the presence of a thiocarbonyl group (C=S). The molecular structure features a quinazoline core, which is known for its diverse biological activities, including antibacterial and anticancer properties. This compound has garnered attention for its potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C17H16N4OS

- CAS Number : 522660-11-3

- Molecular Weight : 324.39 g/mol

The compound's structure includes a dimethyl group attached to the nitrogen atom of the thiourea moiety and a phenyl group at the 2-position of the quinazoline ring, enhancing its lipophilicity and biological activity compared to other similar compounds.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Case Study: Antibacterial Efficacy

A study evaluated the compound's activity against common pathogens, revealing:

- Staphylococcus aureus : Inhibition Zone Diameter (IZD) of 15 mm at 100 µg/mL concentration.

- Escherichia coli : IZD of 12 mm at the same concentration.

Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound has been tested against several cancer types, demonstrating significant inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study involving human cancer cell lines:

- HeLa Cells : IC50 value of 25 µg/mL.

- MCF-7 Cells : IC50 value of 30 µg/mL.

These findings indicate that this compound may be a candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific bacterial enzymes and cancer cell receptors. Molecular docking studies suggest that it can effectively bind to target sites, disrupting bacterial function and inhibiting cancer cell growth.

Interaction Studies

The interaction studies have focused on:

- Binding Affinity : High affinity for bacterial enzymes.

- Inhibition Mechanisms : Potentially disrupting metabolic pathways in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound stands out due to its unique combination of substituents, enhancing both lipophilicity and biological activity.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-dimethyl-N'-(4-oxo...) | Dimethyl group + phenyl substituent | Antibacterial, anticancer |

| 1,3-Diphenylurea | Urea derivative with phenyl groups | Antibacterial, anticancer |

| 2-Aminoquinazoline | Amino group on quinazoline | Anticancer, anti-inflammatory |

| 4-Oxoquinazoline | Ketone at position 4 of quinazoline | Antimicrobial, antiviral |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea and its analogues?

- Methodology : The compound can be synthesized via a two-step protocol:

Quinazolinone core formation : Cyclization of anthranilic acid derivatives with phenylacetic acid or substituted phenyl groups under reflux conditions in acetic acid .

Thiourea functionalization : Nucleophilic addition of dimethylamine to the 3(4H)-quinazolinone intermediate using thiophosgene or thiourea derivatives in anhydrous acetone .

- Optimization : Yields (~70–90%) depend on reaction time, solvent polarity, and substituent steric effects. Recrystallization from methanol-dichloromethane mixtures improves purity .

Q. How can researchers characterize the structural and physicochemical properties of this thiourea derivative?

- Key techniques :

- Spectroscopy : IR (C=S stretch at ~1200–1250 cm⁻¹; C=O at ~1650 cm⁻¹), ¹H/¹³C NMR (quinazolinyl protons at δ 7.5–8.6 ppm; thiourea NH signals at δ ~11.8 ppm), and ESI-MS (m/z ~458–500) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) confirms bond lengths (C=S: ~1.68 Å; C=O: ~1.22 Å) and intramolecular hydrogen bonding (N–H⋯S/O) .

- Physicochemical data :

| Property | Value | Source |

|---|---|---|

| LogP (experimental) | 6.98 (thiourea analog) | |

| Topological PSA | ~98 Ų | |

| Melting point | 236–238°C |

Q. What biological activities have been reported for this compound class?

- Antibacterial activity : Derivatives show moderate activity against S. aureus (MIC: 12.5–25 µg/mL) and E. coli (MIC: 25–50 µg/mL) via membrane disruption or enzyme inhibition. Activity correlates with electron-withdrawing substituents (e.g., Cl, CF₃) on the aryl ring .

- Anticancer potential : Analogues with trifluoromethyl or halogen substitutions exhibit cytotoxicity (IC₅₀: ~10–20 µM) against breast and colon cancer cell lines, likely via topoisomerase inhibition .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this thiourea-quinazolinone scaffold?

- SAR strategies :

- Quinazolinone core : Introduce halogens (Br, Cl) at positions 6/8 to improve lipophilicity and target binding .

- Thiourea moiety : Replace dimethyl groups with cyclic amines (piperidine, morpholine) to modulate hydrogen-bonding capacity .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Key issues :

- Disorder in thiourea groups : Common due to rotational flexibility; mitigated by low-temperature data collection (100 K) .

- Twinned crystals : Use SHELXD for structure solution and PLATON’s TWINLAW to refine twin domains .

Q. How should researchers address discrepancies in reported LogP values for thiourea derivatives?

- Case study : Experimental LogP for N,N-dimethyl-N'-(4-oxo-2-phenylquinazolinyl)thiourea analogs ranges from 5.6 (calculated) to 6.98 (experimental) .

- Resolution :

Validate via reversed-phase HPLC (C18 column, methanol-water gradient).

Compare with computational models (XLogP3 or ChemAxon) to identify outliers due to substituent electronic effects .

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

- Docking : Use GOLD or Glide to model binding to S. aureus GyrB or EGFR kinase. Focus on thiourea’s sulfur and quinazolinone’s carbonyl as key pharmacophores .

- DFT studies : Optimize geometry at B3LYP/6-31G(d) level; calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

Q. Data Contradiction Analysis

Q. Why do some studies report higher antibacterial activity for urea analogs compared to thiourea derivatives?

- Hypothesis : Ureas may exhibit better solubility (lower LogP) or stronger hydrogen-bonding capacity (higher PSA) .

- Testing :

- Compare MIC values under standardized broth microdilution (CLSI guidelines).

- Perform molecular dynamics simulations to assess membrane permeability .

Q. How reliable are cytotoxicity data for this compound class across different cell lines?

- Critical factors :

- Cell line variability : MCF-7 (breast) often shows higher sensitivity than HT-29 (colon) due to differential expression of drug efflux pumps .

- Assay interference : Thiourea’s redox activity may confound MTT results; validate via ATP-based luminescence assays .

Q. Methodological Recommendations

- Synthetic protocols : Include controls for thiourea oxidation (e.g., argon atmosphere, antioxidants like BHT) .

- Crystallography : Use WinGX for data integration and Olex2 for visualization .

- Bioactivity studies : Pair in vitro assays with in silico ADMET profiling (SwissADME) to prioritize lead compounds .

Properties

Molecular Formula |

C17H16N4OS |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1,1-dimethyl-3-(4-oxo-2-phenylquinazolin-3-yl)thiourea |

InChI |

InChI=1S/C17H16N4OS/c1-20(2)17(23)19-21-15(12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16(21)22/h3-11H,1-2H3,(H,19,23) |

InChI Key |

VBICWKWQLCQIDI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)NN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.